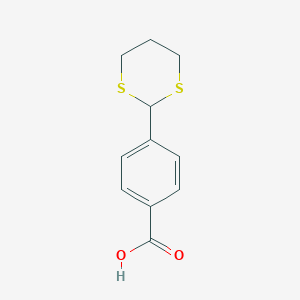

4-(1,3-dithian-2-yl)benzoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,3-dithian-2-yl)benzoic acid is an organic compound with the molecular formula C11H12O2S2 and a molecular weight of 240.34 g/mol . This compound features a benzoic acid moiety substituted with a 1,3-dithiane ring at the para position. It is primarily used in research settings, particularly in the fields of organic synthesis and proteomics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dithian-2-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 1,3-dithiane under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-dithian-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzoic acid moiety can be reduced to benzyl alcohol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated or nitrated benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,3-dithian-2-yl)benzoic acid is utilized in various scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(1,3-dithian-2-yl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the dithiane ring and the benzoic acid moiety. The dithiane ring can act as a nucleophile or an electrophile, depending on the reaction conditions, allowing for diverse chemical transformations . The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amidation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-dithiane: A simpler analog without the benzoic acid moiety.

4-(1,4-dithian-2-yl)benzoic acid: A structural isomer with the dithiane ring in a different position.

Benzoic acid derivatives: Compounds with various substituents on the benzene ring.

Biologische Aktivität

4-(1,3-Dithian-2-yl)benzoic acid is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid moiety substituted with a 1,3-dithiane group. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O2S2 |

| Molecular Weight | 218.31 g/mol |

| CAS Number | 168165-88-6 |

Target Interaction

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The indole derivatives, which share structural similarities, have shown affinity for multiple receptors, suggesting that this compound may exhibit similar interactions.

Biochemical Pathways

The compound appears to influence several biological processes:

- Antiviral Activity : Potential inhibition of viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

- Antimicrobial Properties : Activity against a range of pathogens.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress .

In Vitro Studies

Recent studies have evaluated the biological effects of this compound using various cell lines. For instance:

- Cytotoxicity Assays : The compound showed low cytotoxicity across different concentrations in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), indicating a favorable safety profile for further development .

Enzyme Activity Modulation

In vitro assays demonstrated that the compound could enhance the activity of proteasomal and lysosomal pathways. Specifically, it was found to activate cathepsins B and L significantly, suggesting its role in promoting protein degradation systems essential for cellular homeostasis .

Study on Antimicrobial Activity

A study assessing the antimicrobial efficacy of benzoic acid derivatives found that compounds structurally related to this compound exhibited significant activity against Escherichia coli and Bacillus subtilis. The study highlighted the importance of substituents in enhancing bioactivity .

In Silico Studies

Computational studies have suggested that this compound may act as a potential binder for key enzymes involved in metabolic pathways. These findings support its potential as a lead compound for drug development targeting specific diseases .

Eigenschaften

IUPAC Name |

4-(1,3-dithian-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYTIVTRCUOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.